molecular formula C8H10N2O2S B120637 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide CAS No. 158089-65-7

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide

Cat. No.: B120637
CAS No.: 158089-65-7
M. Wt: 198.24 g/mol
InChI Key: CVQDDQXMZPWDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide typically involves the reaction of pyridine derivatives with thiazolidine precursors. One common method includes the use of multicomponent reactions, which are known for their efficiency and high yield . For instance, the reaction of pyridine-2-carbaldehyde with thiosemicarbazide under acidic conditions can lead to the formation of the desired thiazolidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts, such as metal catalysts or organocatalysts, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while nucleophilic substitution with amines can produce aminothiazolidine derivatives .

Scientific Research Applications

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide include:

Uniqueness

What sets this compound apart is its unique combination of a pyridine ring with a thiazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-pyridin-2-yl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-13(12)7-3-6-10(13)8-4-1-2-5-9-8/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQDDQXMZPWDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.